Degradation Potency: DC50 and Dmax Quantification in HT1080 Cells
PROTAC GPX4 degrader-2 (compound 18a) demonstrates quantifiable GPX4 degradation in HT1080 fibrosarcoma cells, with a DC50 (concentration required for 50% degradation) of 1.68 μM and a maximum degradation (Dmax) of 85% following 48-hour treatment [1]. The degradation is mediated through ternary complex formation with GPX4 and cIAP E3 ligase, followed by ubiquitin-proteasome pathway processing .
| Evidence Dimension | GPX4 degradation potency (DC50) in HT1080 cells |
|---|---|
| Target Compound Data | DC50 = 1.68 μM (48 h); Dmax = 85% |
| Comparator Or Baseline | PROTAC GPX4 degrader-1 (DC-2): DC50 = 0.03 μM in HT1080 cells |
| Quantified Difference | 56-fold difference in DC50 values (0.03 μM vs. 1.68 μM) |
| Conditions | HT1080 fibrosarcoma cell line; 48-hour treatment duration; Western blot quantification |
Why This Matters
The 56-fold DC50 differential between these two commercially available GPX4 PROTAC degraders necessitates compound-specific selection based on required degradation potency for a given experimental model.
- [1] Song H, Liang J, Guo Y, et al. A potent GPX4 degrader to induce ferroptosis in HT1080 cells. Eur J Med Chem. 2023;265:116110. View Source
